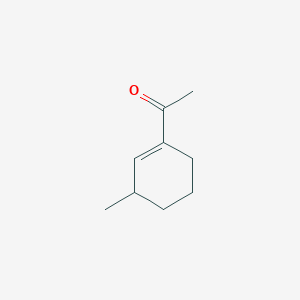

1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60048-69-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-(3-methylcyclohexen-1-yl)ethanone |

InChI |

InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h6-7H,3-5H2,1-2H3 |

InChI Key |

KUAOSSRFCWYCMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=C1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Regio- and Stereoselective Synthetic Routes

The precise placement of functional groups on the cyclohexene (B86901) ring is a significant challenge in organic synthesis. Regio- and stereoselective routes are therefore highly desirable to ensure the formation of the desired isomer of 1-(3-methylcyclohex-1-en-1-yl)ethan-1-one.

Diels-Alder Cycloaddition Approaches to Cyclohexene Derivatives

The Diels-Alder reaction is a powerful and versatile method for the construction of six-membered rings, making it a suitable approach for synthesizing the cyclohexene core of the target molecule. cerritos.edulibretexts.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene derivative. cerritos.eduresearchgate.net

For the synthesis of a precursor to this compound, a potential pathway involves the reaction of a substituted 1,3-diene with an appropriate dienophile. For instance, isoprene (B109036) (2-methyl-1,3-butadiene) could serve as the diene, providing the methyl group at the desired position. The dienophile would need to contain the acetyl group or a precursor to it. A suitable dienophile could be methyl vinyl ketone. The reaction between isoprene and methyl vinyl ketone would yield a mixture of regioisomers, with 4-acetyl-1-methylcyclohex-1-ene being a key product that could then be isomerized to the target compound. The regioselectivity of the Diels-Alder reaction can often be influenced by steric and electronic factors, as well as the use of Lewis acid catalysts. ucla.edu

Table 1: Representative Diels-Alder Reaction Parameters

| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Isoprene | Methyl Vinyl Ketone | AlCl₃ | Dichloromethane | 0 - 25 | 70-85 |

| Isoprene | Acrolein | ZnCl₂ | Toluene | 80 | 65-80 |

Note: The data in this table is illustrative of typical Diels-Alder reactions and does not represent a specific synthesis of this compound.

Ketone Synthesis via Alkylation of Enolate Equivalents

The introduction of the acetyl group onto a pre-formed 3-methylcyclohexene (B1581247) ring can be achieved through the alkylation of enolate equivalents. Enolates are powerful nucleophiles in organic synthesis and their alkylation is a fundamental carbon-carbon bond-forming reaction. libretexts.org The regioselectivity of enolate formation from an unsymmetrical ketone can be controlled by kinetic or thermodynamic conditions. libretexts.org

A plausible synthetic route would start with 3-methylcyclohexanone (B152366). Deprotonation with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate. libretexts.org This enolate can then be reacted with an electrophilic acetyl source, such as acetyl chloride or acetic anhydride (B1165640), to introduce the acetyl group. Subsequent steps would be required to introduce the double bond in the correct position. Alternatively, one could start with a cyclohexenone and perform a conjugate addition of a methyl group, followed by trapping of the resulting enolate with an acetylating agent. The stereochemical outcome of the alkylation of cyclohexanone (B45756) enolates is often influenced by the conformational preferences of the ring system. ubc.ca

Condensation Reactions in Cyclohexenone Ring Formation

Condensation reactions are a cornerstone of ring formation in organic chemistry. The Robinson annulation is a particularly relevant and powerful method for the synthesis of substituted cyclohexenones. wikipedia.orgopenstax.org This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. jove.comjk-sci.com

To synthesize a precursor for this compound, one could envision a Robinson annulation between a β-diketone or a ketone with an α,β-unsaturated ketone. libretexts.org For example, the reaction of a methyl-substituted cyclic ketone with methyl vinyl ketone could lead to the formation of a bicyclic intermediate which, upon further transformation, could yield the desired product. The reaction is typically base-catalyzed, and the initial Michael addition creates a 1,5-dicarbonyl compound that then undergoes an intramolecular aldol condensation to form the cyclohexenone ring. jove.comjk-sci.com Variations of the Robinson annulation, such as the Wichterle reaction, utilize different Michael acceptors. wikipedia.org

Catalytic and Organometallic Strategies

Modern synthetic chemistry increasingly relies on catalytic and organometallic methods to achieve high efficiency and selectivity.

Pauson-Khand Reactions for Cyclopentenone Analogs

While the target molecule is a cyclohexene derivative, the Pauson-Khand reaction is a notable organometallic method for the synthesis of cyclopentenone analogs. rsc.org This reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. wikipedia.orgjk-sci.com The intramolecular version of the Pauson-Khand reaction is particularly useful for constructing fused bicyclic systems. wikipedia.orgjk-sci.com

The synthesis of cyclopentenone analogs of this compound would involve the reaction of an appropriately substituted enyne with a source of carbon monoxide in the presence of a catalyst. For example, an enyne containing a methyl group and an acetyl precursor could be cyclized to form a methyl- and acetyl-substituted cyclopentenone fused to another ring. The reaction can be promoted by various transition metals, including cobalt, rhodium, and iridium. mdpi.com The regioselectivity of the intermolecular Pauson-Khand reaction can be poor, but intramolecular versions often proceed with high selectivity. wikipedia.orgjk-sci.com

Table 2: Catalysts in Pauson-Khand Reactions

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Co₂(CO)₈ (stoichiometric) | 1,6-Enyne, CO | Toluene | 60-110 | 40-90 |

| [Rh(CO)₂Cl]₂ (catalytic) | 1,6-Enyne, CO | Dioxane | 100-130 | 60-95 |

Note: This table provides general examples of Pauson-Khand reaction conditions and is not specific to the synthesis of an analog of the target compound.

Application of Hypervalent Iodine Reagents in Functionalization

Hypervalent iodine reagents have emerged as versatile and environmentally friendly alternatives to heavy metal-based reagents in a wide range of oxidative transformations. acs.orge-bookshelf.de These compounds can be used for various functionalizations of alkenes, including dihydroxylations, aminohydroxylations, and other oxidative additions. beilstein-journals.org

In the context of synthesizing this compound, hypervalent iodine reagents could be employed in several ways. For instance, a pre-existing 3-methylcyclohexene could be functionalized using a hypervalent iodine reagent to introduce an oxygen-containing functional group, which could then be converted to the acetyl group. Reagents such as (diacetoxyiodo)benzene (PIDA) or Dess-Martin periodinane (DMP) are commonly used for such transformations. The reactivity of hypervalent iodine compounds is often compared to that of transition metals, involving processes like ligand exchange and reductive elimination. e-bookshelf.deslideshare.net Cyclic hypervalent iodine reagents often exhibit enhanced stability and are used for various group transfer reactions. illinois.edu

Transition Metal-Catalyzed Transformations for Alkenyl Derivatives

Transition metal catalysis offers powerful and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of complex cyclic systems. Catalysts based on palladium, ruthenium, and copper have been particularly instrumental in the synthesis of alkenyl derivatives and cyclic enones. While specific transition metal-catalyzed syntheses targeting this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of similar substituted cyclohexenones.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could be envisioned for the introduction of the acetyl group onto a pre-formed 3-methylcyclohexenyl ring system. Another approach involves the transition metal-catalyzed cyclization of acyclic precursors. Gold-catalyzed cyclizations of tethered alkynyl ketones have been shown to produce conjugated cyclic enones under mild conditions. While direct application to the target molecule is not specified, this methodology presents a potential pathway.

Ruthenium catalysts are also prominent in olefin metathesis and cyclization reactions. Ruthenium(II)-catalyzed reactions of diazodicarbonyl compounds with β-ketoamides have been utilized to construct cyclohexanone-fused γ-butenolides, showcasing the metal's ability to facilitate complex ring formations.

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of related cyclic enone structures.

| Catalyst System | Reactants | Product Type | Key Features |

| Gold(I) complexes | Tethered alkynyl ketones | Conjugated cyclic enones | Mild reaction conditions, atom economical. |

| Ruthenium(II) complexes | Cyclic diazodicarbonyls and β-ketoamides | Cyclohexanone-fused γ-butenolides | Chemo- and stereoselective cyclization. |

| Copper(I) complexes | Alkenol substrates | Spirocyclic ethers | Annulation and alkene transposition cascade. |

Novel Synthetic Techniques and Conditions

Microwave-Assisted Organic Synthesis (MAOS) for Cyclization and Condensation Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in various organic transformations, including cyclization and condensation reactions relevant to the synthesis of cyclic enones. mtak.hu The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times compared to conventional heating methods. ijnrd.org

A key classical reaction for the formation of cyclohexenones is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. Microwave irradiation has been successfully applied to Robinson annulation reactions, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. For the synthesis of a 3-methylcyclohexenone core, a suitably substituted vinyl ketone and a ketone precursor could be subjected to microwave-assisted Robinson annulation.

Aldol-type condensations of 3-methyl-2-cyclohexenones with aldehydes have also been studied under microwave irradiation, demonstrating the utility of this technique for further functionalization of the cyclohexenone ring. mtak.hu These reactions can often be performed in the absence of a solvent, aligning with the principles of green chemistry. ijnrd.org

| Reaction Type | Reactants | Conditions | Advantages of MAOS |

| Robinson Annulation | α,β-Unsaturated ketone and a ketone | Basic or acidic catalyst, often solvent-free | Reduced reaction times, improved yields. |

| Aldol Condensation | 3-Methyl-2-cyclohexenone and an aldehyde | BiCl3 catalyst, solvent-free | Faster reaction, efficient condensation. mtak.hu |

| Multi-component Reactions | Aldehyde, β-keto ester, urea derivative (Biginelli reaction) | Various catalysts | One-pot synthesis, high efficiency. mtak.hu |

Radical Cascade Cyclization Approaches

Radical cascade cyclizations provide an elegant and powerful strategy for the construction of complex polycyclic systems from simple acyclic precursors in a single step. These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations before termination. While a specific radical cascade approach for the direct synthesis of this compound is not prominently described, the general principles can be applied to the formation of the substituted cyclohexene ring.

A hypothetical approach could involve the generation of a radical on an acyclic precursor containing appropriately positioned double bonds. For instance, a radical generated on a diene or enyne substrate could initiate a 6-exo-trig cyclization to form the six-membered ring. The resulting cyclic radical could then be trapped or undergo further reactions to install the desired functionality. The success of such a cascade depends on the careful design of the precursor to favor the desired cyclization pathway over competing reactions.

Strategies for Chiral Induction and Enantioselective Synthesis

The synthesis of enantiomerically pure or enriched cyclic compounds is of significant importance in various fields, including medicinal chemistry and materials science. Several strategies have been developed for the chiral induction and enantioselective synthesis of substituted cyclohexenones.

One of the most powerful methods for constructing chiral six-membered rings is the asymmetric Diels-Alder reaction. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can promote the cycloaddition between a diene and a dienophile to afford a cyclohexene derivative with high enantioselectivity. This approach could be used to construct a chiral precursor to this compound.

Another common strategy is the enantioselective Michael addition to a prochiral α,β-unsaturated ketone. Chiral catalysts can control the facial selectivity of the nucleophilic attack, leading to the formation of a chiral product. For the synthesis of the target molecule, an asymmetric Michael addition of a suitable nucleophile to a precursor could establish the stereocenter at the 3-position of the cyclohexene ring.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been successfully employed for the enantioselective synthesis of chiral 3-aryl-1-indanones, demonstrating the potential of this approach for creating chiral cyclic ketones. organic-chemistry.org

| Asymmetric Method | Catalyst Type | Key Transformation | Outcome |

| Diels-Alder Reaction | Chiral Lewis Acids or Organocatalysts | [4+2] Cycloaddition | Enantiomerically enriched cyclohexene precursor. |

| Michael Addition | Chiral Organocatalysts or Metal Complexes | Conjugate addition to an enone | Establishes a stereocenter at the β-position. |

| Intramolecular 1,4-Addition | Chiral Rhodium-MonoPhos complex | Asymmetric cyclization of a chalcone derivative | High yields and enantioselectivities for cyclic ketones. organic-chemistry.org |

Exploration of Chemical Reactivity and Mechanistic Transformations

Reactivity of the Carbonyl Moiety

The conjugated system of the α,β-unsaturated ketone in 1-(3-methylcyclohex-1-en-1-yl)ethan-1-one is the primary driver of its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, creating electrophilic centers at both the carbonyl carbon (C-1) and the β-carbon (C-3) of the cyclohexene (B86901) ring. This electronic arrangement allows for two main modes of nucleophilic attack: direct (1,2) addition to the carbonyl group and conjugate (1,4) addition to the β-carbon.

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition to this compound is highly dependent on the nature of the nucleophile, a concept often described by Hard and Soft Acid and Base (HSAB) theory. "Hard" nucleophiles, which are typically highly reactive and charge-dense (e.g., organolithium and Grignard reagents), tend to attack the more electropositive carbonyl carbon in a rapid, irreversible reaction known as 1,2-addition. libretexts.org This kinetically controlled pathway leads to the formation of a tertiary alcohol. libretexts.org

Conversely, "soft" nucleophiles, which are generally larger, more polarizable, and less basic (e.g., organocuprates, thiols, and enolates), favor the thermodynamically controlled 1,4-addition (or Michael addition). libretexts.org In this process, the nucleophile attacks the softer electrophilic center at the β-carbon of the double bond, generating an enolate intermediate which is then protonated to yield the saturated ketone. libretexts.orgyoutube.com

| Nucleophile Type | Reagent Example | Addition Type | Primary Product |

|---|---|---|---|

| Hard Nucleophile | Methylmagnesium Bromide (CH₃MgBr) | 1,2-Addition (Kinetic) | Tertiary Alcohol |

| Hard Nucleophile | Butyllithium (BuLi) | 1,2-Addition (Kinetic) | Tertiary Alcohol |

| Soft Nucleophile | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition (Thermodynamic) | Saturated Ketone |

| Soft Nucleophile | Sodium Thiophenoxide (NaSPh) | 1,4-Addition (Thermodynamic) | Saturated Ketone |

Enolate Chemistry and Alpha-Substitution Reactions

While the most prominent enolate-related chemistry of α,β-unsaturated ketones involves them acting as Michael acceptors, they can also, in principle, form enolates to undergo alpha-substitution. libretexts.orgrsc.org For this compound, deprotonation can occur at the α'-position (the methyl group) or the γ-position (the CH₂ group adjacent to the double bond). Formation of the α'-enolate allows for subsequent alkylation or other electrophilic substitution at the methyl group. However, the compound is more frequently employed as an electrophile in conjugate addition reactions with other enolates. youtube.com

In a classic Michael reaction, an enolate generated from a separate ketone or other carbonyl compound will add to the β-carbon of this compound, forming a new carbon-carbon bond and ultimately a 1,5-dicarbonyl compound after protonation. youtube.comrsc.org

| Reaction Type | Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| Michael Addition (as electrophile) | This compound + Acetone (B3395972) Enolate | Enolate adduct | 1,5-Dicarbonyl Compound |

| α'-Alkylation (as nucleophile) | LDA, then CH₃I | α'-Enolate | α'-Methylated Ketone |

Umpolung Reactivity via 1,3-Dithianes (Corey-Seebach Reaction)

Umpolung, or the reversal of polarity, allows the normally electrophilic carbonyl carbon to act as a nucleophile. The Corey-Seebach reaction is a prime example of this strategy. organic-chemistry.orgnih.gov In this context, this compound serves as the electrophile for a nucleophilic acyl anion equivalent, typically a 2-lithio-1,3-dithiane. organic-chemistry.orgwikipedia.org

Similar to other nucleophilic additions, the reaction of a lithiated dithiane with this enone is temperature-dependent. stackexchange.com At low temperatures (-78 °C), the reaction is under kinetic control and favors direct 1,2-addition to the carbonyl group. stackexchange.com At higher temperatures, the reaction becomes reversible, leading to the more stable, thermodynamically controlled 1,4-conjugate addition product. stackexchange.com Subsequent hydrolysis of the dithiane moiety, often using mercury(II) salts, reveals the carbonyl group, yielding a 1,4- or 1,5-dicarbonyl compound. organic-chemistry.orgnih.gov

| Reaction Condition | Control Type | Addition Pathway | Intermediate Product |

|---|---|---|---|

| Low Temperature (-78 °C) | Kinetic | 1,2-Addition | Dithiane-protected tertiary alcohol |

| Room Temperature | Thermodynamic | 1,4-Addition | Dithiane-protected saturated ketone |

Reactivity of the Cyclohexene Ring

The carbon-carbon double bond within the cyclohexene ring offers a second site for chemical transformations, distinct from the carbonyl moiety. These reactions primarily involve reduction of the double bond or its participation in addition reactions.

Hydrogenation and Reduction Pathways of the Carbon-Carbon Double Bond

The alkene functionality can be selectively reduced through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst. libretexts.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.org The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond as it adsorbs onto the catalyst surface. libretexts.orgucla.edu This process converts the unsaturated cyclohexene ring into a saturated cyclohexane (B81311) ring, yielding 1-(3-methylcyclohexyl)ethan-1-one. Under more forcing conditions, the ketone can also be reduced, but selective reduction of the alkene is readily achievable.

| Catalyst | Typical Conditions | Product |

|---|---|---|

| 10% Palladium on Carbon (Pd/C) | H₂ (1 atm), Ethanol, Room Temp. | 1-(3-Methylcyclohexyl)ethan-1-one |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-4 atm), Acetic Acid, Room Temp. | 1-(3-Methylcyclohexyl)ethan-1-one |

| Raney Nickel (Ra-Ni) | H₂ (high pressure), Ethanol, Elevated Temp. | 1-(3-Methylcyclohexyl)ethan-1-one |

Electrophilic and Cycloaddition Reactions of the Alkene Functionality

The double bond of the cyclohexene ring can undergo electrophilic addition. For instance, reaction with a hydrogen halide (H-X) would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond to generate the more stable tertiary carbocation, which is then attacked by the halide nucleophile.

Furthermore, the alkene can participate in cycloaddition reactions. fiveable.me As a dienophile in a [4+2] cycloaddition, or Diels-Alder reaction, this compound can react with a conjugated diene to form a new six-membered ring. libretexts.org The electron-withdrawing acetyl group activates the alkene, making it a more reactive dienophile. libretexts.org This powerful C-C bond-forming reaction allows for the rapid construction of complex polycyclic systems. fiveable.me

| Reaction Type | Reagent | Key Principle/Intermediate | Product Type |

|---|---|---|---|

| Electrophilic Addition | HBr | Markovnikov's Rule / Tertiary Carbocation | Bromo-substituted saturated ketone |

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Concerted pericyclic reaction | Bicyclic ketone |

| [2+2] Cycloaddition | Ketene (under thermal conditions) | Concerted [π2s + π2a] mechanism | Bicyclic system with a cyclobutane (B1203170) ring |

Ring-Opening and Rearrangement Processes

The structural framework of this compound, containing a cyclohexene moiety, suggests potential for ring-opening and rearrangement reactions, characteristic of cyclic olefins. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from prototypical systems like 1,3-cyclohexadiene (B119728) (CHD).

Photochemically induced electrocyclic ring-opening is a hallmark reaction of the 1,3-cyclohexadiene system, which isomerizes to 1,3,5-hexatriene. researchgate.netnih.gov This process is governed by orbital symmetry rules and proceeds through conical intersections between electronic states upon photoexcitation. researchgate.netnih.gov Such reactions can be controlled using multiphoton optical pulses, which can direct the molecular dynamics and influence the yield of the ring-opened product. nih.gov For this compound, the presence of substituents would influence the dynamics and product distribution of a hypothetical photochemical ring-opening.

Rearrangement processes for the cyclohexene ring can also be envisaged. Acid-catalyzed isomerization could lead to the migration of the double bond within the ring, potentially forming the more thermodynamically stable tetrasubstituted alkene, 1-(3-methylcyclohex-2-en-1-yl)ethan-1-one, or other isomers. Furthermore, skeletal rearrangements, such as ring contraction to form five-membered rings, can occur under specific pyrolytic or catalytic conditions, as seen in the rearrangement of methylcyclohexane (B89554) to dimethylcyclopentane. researchgate.net

Interconversion of Functional Groups

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its ketone and alkene functionalities.

Conversion of Ketones to Enol Trifluoromethanesulfonates and Related Derivatives

The ketone group can be readily converted into an enol trifluoromethanesulfonate (B1224126) (enol triflate). This transformation is synthetically valuable as enol triflates are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki coupling and amidation, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the former carbonyl position. organic-chemistry.orgnih.gov

The synthesis of enol triflates typically involves the reaction of the ketone with a triflating agent, such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) or N-(5-chloro-2-pyridyl)-triflimide, in the presence of a base. researchgate.net The choice of base and reaction conditions can influence the regioselectivity of enolate formation for unsymmetrical ketones. For this compound, deprotonation is expected to occur at the methyl group, leading to a single regioisomer of the enol triflate. Highly stereoselective methods have been developed for acetoacetate (B1235776) derivatives using different aqueous bases to control the enolate geometry (Z or E). organic-chemistry.orgnih.gov

| Ketone Type | Reagents | Base | Solvent | Selectivity/Outcome | Reference |

|---|---|---|---|---|---|

| General Enones | Tf₂O | LDA | THF | Regioselective enol triflate formation | researchgate.net |

| Substituted Acetoacetates | Tf₂O | Aqueous LiOH | Hydrocarbon | (Z)-selective | organic-chemistry.orgnih.gov |

| Substituted Acetoacetates | Tf₂O | Aqueous (Me)₄NOH | Hydrocarbon | (E)-selective | organic-chemistry.orgnih.gov |

| Cyclic Ketones | N-(5-chloro-2-pyridyl)-triflimide | LDA | THF | Good yield of enol triflate for cross-coupling | nih.gov |

| General Ketones | Tf₂O | Cs₂CO₃ | Dioxane | Used for subsequent Pd-catalyzed amidation | organic-chemistry.org |

Functionalization at Methyl Group and Olefinic Sites

Both the exocyclic methyl group and the endocyclic olefin present sites for further chemical modification. The methyl group adjacent to the carbonyl can be functionalized via its enolate, allowing for alkylation or acylation reactions.

The olefinic double bond is amenable to a wide array of transformations:

Electrophilic Addition: Reactions such as halogenation, hydrohalogenation, and hydration can introduce new functional groups across the double bond.

Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) would yield the corresponding epoxide, a versatile intermediate for further nucleophilic attack.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can convert the alkene into a vicinal diol.

Olefin Metathesis: This powerful reaction, catalyzed by transition metal complexes (e.g., Grubbs catalysts), allows for the formation of new carbon-carbon double bonds, enabling chain extension or ring-closing/opening metathesis reactions. mdpi.com

Protection and Deprotection Strategies for Carbonyl and Alkene Groups

Selective functionalization of one group in the presence of the other often requires the use of protecting groups.

Carbonyl Group Protection: The ketone can be protected to prevent its reaction under conditions intended to modify the alkene. Common strategies involve conversion to cyclic acetals (ketals) or thioacetals (thioketals), which are stable to a wide range of nucleophiles, bases, and reducing agents. organic-chemistry.orgorganic-chemistry.org

1,3-Dioxolanes and 1,3-Dioxanes: Formed by reacting the ketone with 1,2-ethanediol (B42446) or 1,3-propanediol (B51772) under acidic catalysis (e.g., p-toluenesulfonic acid). organic-chemistry.org Deprotection is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org

1,3-Dithiolanes and 1,3-Dithianes: Formed using 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) with a Brønsted or Lewis acid catalyst. organic-chemistry.orgresearchgate.net These are more robust than their oxygen counterparts and generally require harsher conditions for deprotection. organic-chemistry.org

| Protecting Group | Formation Reagents | Typical Catalyst | Stability | Deprotection Conditions | Reference |

|---|---|---|---|---|---|

| 1,3-Dioxolane | 1,2-Ethanediol | Brønsted or Lewis Acid (e.g., TsOH) | Bases, Nucleophiles, Hydrides, Organometallics | Aqueous Acid | organic-chemistry.org |

| 1,3-Dioxane | 1,3-Propanediol | Brønsted or Lewis Acid (e.g., TsOH) | Generally more stable than 1,3-dioxolanes | Aqueous Acid | organic-chemistry.org |

| 1,3-Dithiolane | 1,2-Ethanedithiol | Brønsted or Lewis Acid (e.g., Y(OTf)₃) | Stable to most conditions except strong oxidants | Hg(II) salts, Oxidative conditions | organic-chemistry.org |

| 1,3-Dithiane | 1,3-Propanedithiol | Brønsted or Lewis Acid | Very stable | Harsh conditions often required | organic-chemistry.orgresearchgate.net |

Alkene Group Protection: Conversely, the alkene may need to be protected during transformations of the carbonyl group. A strategy for the reversible protection of an alkene in a similar system involves intramolecular cyclization. For instance, homoallylic alcohols can be treated with N-bromosuccinimide (NBS) to form a stable bromotetrahydrofuran. ucla.edu This masks the double bond, allowing for reactions at other sites. The alkene can later be regenerated through reductive ring-opening. ucla.edu This approach prevents undesirable rearrangements that can occur with unprotected allylic systems. ucla.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one would provide information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in parts per million (ppm) would be predicted based on the electronic environment of the protons. For instance, the vinyl proton on the cyclohexene (B86901) ring would appear in the downfield region, while the methyl and methylene (B1212753) protons would be found in the upfield region. The integration of the peaks would correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons. A predicted ¹H NMR spectrum is available in some databases, but experimental data is necessary for definitive structural confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

A ¹³C NMR spectrum would indicate the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be expected to have a characteristic downfield chemical shift (typically in the range of 190-220 ppm). The two sp²-hybridized carbons of the cyclohexene ring would appear in the olefinic region (around 100-150 ppm), while the sp³-hybridized carbons of the ring and the methyl groups would be observed in the upfield aliphatic region.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To establish the precise connectivity of atoms and the stereochemistry of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the cyclohexene ring and establish the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the connection of the acetyl group to the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the methyl group on the cyclohexene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

As this compound is expected to be a volatile compound, GC-MS would be a suitable technique for its analysis. The gas chromatogram would indicate the purity of the sample, and the mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages such as the loss of the acetyl group or fragmentation of the cyclohexene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational characteristics of this compound can be elucidated using Infrared (IR) and Raman spectroscopy. While specific experimental spectra for this exact isomer are not widely available in the literature, the expected vibrational modes can be inferred from the analysis of structurally similar compounds, such as 1-acetyl-1-cyclohexene (B7769156) and 3-methyl-2-cyclohexen-1-one.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1650-1715 cm⁻¹. The conjugation of the carbonyl group with the cyclohexene ring's double bond is likely to shift this peak to a lower wavenumber compared to a non-conjugated ketone. The C=C stretching vibration of the alkene in the cyclohexene ring would likely produce a peak in the region of 1600-1680 cm⁻¹. Further characteristic absorptions would include C-H stretching vibrations for the methyl and methylene groups on the ring, as well as the acetyl methyl group, typically observed between 2800 and 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The C=C double bond in the cyclohexene ring is expected to show a strong Raman signal. The symmetric vibrations of the ring and the C-C bond stretching of the acetyl group would also be observable.

Table 1: Predicted Prominent Vibrational Modes for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| C=O Stretch (conjugated ketone) | 1650 - 1715 | IR (Strong), Raman (Medium) |

| C=C Stretch (alkene) | 1600 - 1680 | IR (Medium), Raman (Strong) |

| C-H Stretch (sp³ carbons) | 2850 - 2960 | IR (Strong), Raman (Strong) |

| C-H Stretch (sp² carbons) | 3000 - 3100 | IR (Medium), Raman (Medium) |

| CH₂ Bend | 1430 - 1470 | IR (Medium) |

| CH₃ Bend | 1350 - 1380 | IR (Medium) |

Note: The data in this table is predictive and based on the analysis of structurally related compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms in the solid state of this compound can be determined by X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the general structural features can be anticipated based on studies of similar cyclohexene derivatives. The cyclohexene ring is expected to adopt a half-chair conformation, which is the most stable conformation for this system, minimizing both angular and torsional strain. The acetyl group and the methyl group will occupy specific positions on this ring, and their relative stereochemistry (cis or trans) would be unequivocally determined by an X-ray crystal structure analysis.

The crystal packing would be influenced by intermolecular interactions, such as van der Waals forces. The planarity of the conjugated system (C=C-C=O) will also be a key feature of the molecular structure.

Table 2: Expected Crystallographic Parameters for a Cyclohexene Derivative

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Conformation of Cyclohexene Ring | Half-chair |

Note: This information is based on common observations for similar organic molecules and serves as a general guideline. Actual crystallographic data can only be obtained through experimental analysis.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, particularly for separating it from isomers and reaction byproducts. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods.

Gas Chromatography (GC): Due to its expected volatility, GC is a suitable method for the analysis of this compound. The choice of the stationary phase is crucial for achieving good separation of isomers. A non-polar or medium-polarity column, such as one based on polydimethylsiloxane (B3030410) or phenyl-methylpolysiloxane, would likely be effective. The elution order of different isomers would depend on their boiling points and interactions with the stationary phase. For instance, studies on isomeric dimethylcyclohexenes have shown that GC can effectively separate these closely related structures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound. A reversed-phase C18 column is a common choice for separating moderately polar organic compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the conjugated system of the molecule is expected to absorb UV light. The method can be scaled up for preparative separations to obtain a high-purity sample.

Table 3: Recommended Chromatographic Conditions for Analysis

| Method | Column Type | Mobile Phase/Carrier Gas | Detection Method |

| GC | Capillary column (e.g., DB-5 or equivalent) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Detector (at λmax of the chromophore) |

Note: The conditions provided are typical starting points and would require optimization for specific analytical or preparative goals.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comd-nb.info It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. scispace.comniscpr.res.in For a molecule like 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one, DFT serves as a foundational tool for a comprehensive theoretical characterization.

Molecular Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like this compound, which contains a non-planar cyclohexene (B86901) ring and a rotatable acetyl group, multiple stable conformations may exist.

Table 1: Illustrative Conformational Analysis Data for a Substituted Cyclohexene Derivative This table demonstrates the typical data obtained from a DFT conformational analysis. Specific values for this compound would require dedicated calculations.

| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population (%) at 298.15 K |

|---|---|---|---|---|

| I (Global Minimum) | Half-Chair | 0.00 | 2.85 | 75.3 |

| II | Twist-Boat | 1.25 | 3.10 | 14.8 |

| III | Half-Chair (alternative) | 2.50 | 2.95 | 9.9 |

Electronic Structure Analysis (HOMO-LUMO Energies, Excitation Energies, Molecular Electrostatic Potential)

DFT is exceptionally useful for analyzing the electronic properties of a molecule. Key aspects include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ripublication.comresearchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ripublication.com For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond of the cyclohexene ring, while the LUMO would likely be centered on the carbonyl (C=O) group of the acetyl moiety.

Excitation Energies: Time-Dependent DFT (TD-DFT) calculations can predict the electronic excitation energies, which correspond to the absorption of light in the UV-Visible spectrum. These calculations help in understanding the photophysical properties of the molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. niscpr.res.in It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. This analysis is invaluable for predicting sites of intermolecular interactions.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table illustrates the type of electronic property data generated via DFT. The values are representative and not from actual calculations on the specified molecule.

| Property | Calculated Value | Interpretation |

|---|---|---|

| E_HOMO | -6.5 eV | Electron-donating ability |

| E_LUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high chemical stability |

| First Excitation Energy | 4.8 eV (~258 nm) | Corresponds to UV absorption |

Vibrational Frequency Calculations and Spectral Interpretation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained.

These theoretical spectra are immensely helpful for interpreting experimental data. researchgate.net For this compound, characteristic vibrational modes would include:

A strong C=O stretching frequency (typically around 1680-1700 cm⁻¹).

A C=C stretching frequency for the cyclohexene ring (around 1640-1660 cm⁻¹).

Various C-H stretching and bending modes for the methyl, acetyl, and ring hydrogens.

Comparing the calculated frequencies with an experimental spectrum can confirm the molecular structure and identify the contributions of different functional groups to specific spectral features. Often, a scaling factor is applied to the calculated frequencies to better match the experimental values due to approximations in the theoretical model and the neglect of anharmonicity. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for investigating chemical reaction mechanisms. nih.gov It can be used to map the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, one could study reactions such as nucleophilic addition to the carbonyl carbon or electrophilic addition to the double bond. DFT calculations would involve locating the geometry of the transition state for the proposed reaction step and confirming it by a frequency calculation (a true transition state has exactly one imaginary frequency). This analysis provides deep mechanistic insights that are often difficult to obtain through experiments alone.

Quantum Chemical Calculations for Molecular Properties

Beyond standard DFT, a range of quantum chemical methods can be applied to derive a more extensive set of molecular properties. mdpi.com These properties, often termed "quantum chemical descriptors," are derived from the electronic structure and are used to build quantitative structure-activity relationships (QSAR).

For this compound, these descriptors would include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. irjweb.com A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other related molecules.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, intermolecular interactions, and behavior in different environments (e.g., in a solvent).

For a comprehensive study of this compound, an MD simulation could be used to:

Explore its conformational landscape in a solvent, such as water or an organic solvent, to see how the environment affects the relative stability of different conformers.

Study the flexibility of the cyclohexene ring and the rotational freedom of the substituent groups.

Simulate the interaction of the molecule with other chemical species or with a biological target, providing insights into binding processes.

MD simulations require a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. While computationally less demanding than quantum mechanics, the accuracy of MD simulations is highly dependent on the quality of the force field used.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification and Isolation from Natural Sources (e.g., Essential Oils, Terpenes)

Although 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one itself has not been reported as a natural product, numerous other cyclic monoterpenoid ketones are well-documented constituents of essential oils from various plant families, most notably the Asteraceae (Compositae) family. Species within the genus Artemisia, for example, are renowned for their chemically diverse essential oils, which often contain significant amounts of ketones such as camphor, thujone, and chrysanthenone.

The identification and isolation of these compounds from their natural sources typically involve a series of analytical and chromatographic techniques.

Identification:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying volatile compounds in essential oils. The sample is vaporized and separated based on the components' boiling points and polarities in a gas chromatograph. The separated compounds are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint. By comparing the retention time and mass spectrum with those of known standards and library databases, individual compounds can be identified.

Gas Chromatography-Flame Ionization Detection (GC-FID): Used for the quantification of the identified compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for confirmation of structure, NMR (¹H, ¹³C, and 2D-NMR techniques) is an indispensable tool for elucidating the precise molecular structure.

Isolation:

Hydrodistillation/Steam Distillation: These are the most common methods for extracting essential oils from plant material.

Solvent Extraction: Used for more delicate or non-volatile components.

Fractional Distillation and Column Chromatography: Once the essential oil is extracted, these techniques are employed to separate the complex mixture into fractions with simpler compositions.

Preparative Gas Chromatography (Prep-GC) and High-Performance Liquid Chromatography (HPLC): These high-resolution chromatographic techniques are used to isolate pure compounds from the fractions for structural elucidation and biological testing.

The following table summarizes the occurrence of some representative cyclic monoterpenoid ketones in the Artemisia genus, illustrating the types of compounds that are typically found in these essential oils.

| Compound Name | Plant Source (Genus) | Family |

| Camphor | Artemisia | Asteraceae |

| α-Thujone | Artemisia | Asteraceae |

| β-Thujone | Artemisia | Asteraceae |

| Chrysanthenone | Artemisia | Asteraceae |

| Artemisia Ketone | Artemisia | Asteraceae |

Postulated Biosynthetic Routes and Enzymatic Mechanisms from Precursors

As there is no evidence for the natural formation of this compound, no specific biosynthetic pathway has been proposed or studied. However, the biosynthesis of other monoterpenes, including cyclic ketones, is well-understood and proceeds through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of plant cells.

General Monoterpene Biosynthesis:

Formation of C5 Precursors: The MEP pathway synthesizes the fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor of all monoterpenes, geranyl diphosphate (GPP).

Cyclization by Monoterpene Synthases: GPP is then converted into a diverse array of cyclic and acyclic monoterpene skeletons by a large family of enzymes known as monoterpene synthases (MTSs). The cyclization of GPP typically proceeds through a series of carbocationic intermediates. For example, the formation of the common p-menthane (B155814) skeleton (found in limonene (B3431351) and menthol) involves the cyclization of the linalyl diphosphate intermediate to an α-terpinyl cation.

Post-Cyclization Modifications: The initial hydrocarbon skeletons produced by MTSs are often further modified by a suite of tailoring enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and reductases. These enzymes introduce various functional groups, such as hydroxyl, carbonyl, and epoxide groups, leading to the vast diversity of naturally occurring monoterpenoids. The formation of monoterpenoid ketones is a result of such post-cyclization modifications, typically involving the oxidation of a hydroxyl group.

Hypothetical Biosynthesis of a Cyclohexene (B86901) Ring:

While purely speculative for the target compound, the formation of a methylcyclohexene ring structure in other natural products could arise from the cyclization of an acyclic precursor like GPP, followed by rearrangements and enzymatic modifications. The specific substitution pattern of this compound, with a methyl group at the 3-position and an acetyl group on the double bond, does not conform to the common head-to-tail linkage of isoprene (B109036) units seen in most regular monoterpenes. This could suggest a potential origin from an "irregular" monoterpene pathway or significant skeletal rearrangement. Irregular monoterpenes, such as artemisia ketone, are formed from the non-head-to-tail condensation of two DMAPP units. However, without any experimental evidence, any proposed pathway for this compound remains conjectural.

Chemical Applications and Functional Material Development

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While specific, documented instances of 1-(3-methylcyclohex-1-en-1-yl)ethan-1-one serving as a key intermediate in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in readily available scientific literature, its structural motifs are present in many biologically active molecules. The α,β-unsaturated ketone functionality is a versatile precursor for a multitude of synthetic operations.

Theoretically, this compound could serve as a Michael acceptor, allowing for the introduction of nucleophiles at the 3-position of the cyclohexene (B86901) ring. This type of conjugate addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Furthermore, the ketone carbonyl group can undergo a wide range of reactions, including reductions, additions of organometallic reagents, and Wittig-type olefination reactions, to build more complex molecular architectures.

For instance, similar cyclohexenone cores are found in various terpenoid and steroid skeletons. Synthetic strategies targeting such molecules often rely on the stepwise elaboration of a cyclic ketone intermediate. While direct evidence is sparse for this specific molecule, its potential as a starting material for the synthesis of more complex structures remains a subject of academic and industrial research interest.

Applications in Specialized Chemical Synthesis (e.g., Fine Chemicals, Reagents)

In the realm of specialized chemical synthesis, compounds with the structural characteristics of this compound are often explored as intermediates in the production of fine chemicals, particularly in the flavor and fragrance industry. The scent profile of such molecules is influenced by the substitution pattern on the cyclohexene ring and the nature of the acyl group.

Derivatives of similar cyclic ketones, such as 1-(3,3-dimethylcyclohex-1-enyl)ethanone, are valued for their woody and ambery notes and are used in perfumery. It is plausible that this compound or its derivatives could also exhibit interesting olfactory properties, making them targets for synthesis as fragrance ingredients.

Moreover, the reactivity of the enone system allows for its conversion into a variety of other functional groups, potentially leading to the synthesis of specialized reagents. For example, reduction of the double bond and the ketone could yield substituted cyclohexanol (B46403) derivatives, which may have applications as chiral auxiliaries or as building blocks for liquid crystals.

Utility in Analytical Methodologies (e.g., Chemical Ionization Reagent in Mass Spectrometry)

There is no specific evidence in the reviewed literature to suggest that this compound is currently used as a chemical ionization (CI) reagent in mass spectrometry. Chemical ionization is a soft ionization technique that utilizes a reagent gas to produce ions from an analyte with less fragmentation than electron ionization. Common CI reagent gases include methane, ammonia, and isobutane.

The suitability of a compound as a CI reagent depends on its ability to be ionized and then to transfer a proton or other adduct to the analyte molecule in a controlled manner. While organic molecules can be used as CI reagents, they are typically chosen for their specific chemical properties, such as their proton affinity, to achieve selective ionization of certain classes of analytes. The potential of this compound in this application has not been explored in the available research.

Environmental Chemistry and Green Synthesis Considerations

Photochemical and Biotic Degradation Pathways in Environmental Systems

While specific experimental data on the environmental degradation of 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one is not extensively documented, its chemical structure—containing an α,β-unsaturated ketone and a substituted cyclohexene (B86901) ring—allows for predictions of its likely environmental behavior.

Photochemical Degradation: The presence of a carbon-carbon double bond and a carbonyl group suggests that this compound would be susceptible to photochemical degradation. These functional groups can absorb ultraviolet (UV) radiation from sunlight, leading to electronic excitation. This excited state can then undergo various reactions, such as isomerization, cycloaddition, or reaction with photochemically generated reactive species like hydroxyl radicals in the atmosphere or water. The ultimate fate would be the breakdown of the molecule into smaller, more oxidized, and typically less harmful compounds.

Biotic Degradation: In soil and water systems, microbial activity is the primary driver of biotic degradation. The structure of this compound presents features that can be recognized by microbial enzyme systems. The degradation would likely proceed through oxidative pathways, potentially initiated at the double bond or the methyl group. Microorganisms could utilize the compound as a carbon source, leading to its mineralization into carbon dioxide and water under aerobic conditions. The rate and extent of biodegradation would be highly dependent on environmental factors such as microbial population density, temperature, pH, and the availability of other nutrients.

Table 1: Predicted Environmental Degradation Pathways

| Degradation Type | Primary Mechanism | Key Structural Features Involved | Influencing Factors | Predicted Outcome |

|---|---|---|---|---|

| Photochemical | Absorption of UV radiation | C=C double bond, C=O group | Sunlight intensity, presence of photosensitizers | Isomerization, oxidation, fragmentation into smaller molecules |

| Biotic | Microbial metabolism | Cyclohexene ring, methyl group, ketone | Microbial community, temperature, pH, oxygen levels | Mineralization to CO2 and H2O (aerobic), or transformation into other organic compounds |

Principles of Green Chemistry in Synthetic Design and Process Optimization

The synthesis of this compound and related compounds is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. rsc.org

For a molecule like this compound, synthetic strategies would ideally employ reaction types with high atom economy, such as addition and cycloaddition reactions. For instance, a Diels-Alder reaction to form the cyclohexene ring is a classic example of a 100% atom-economical reaction, as all atoms from the diene and dienophile are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy and more waste. rsc.org

Table 2: Atom Economy of Common Reaction Types

| Reaction Type | General Description | Typical Atom Economy | Waste Generation |

|---|---|---|---|

| Addition | Reactants combine to form a single product. | Excellent (often 100%) | Very Low |

| Rearrangement | A molecule's structure is rearranged. | Excellent (100%) | None |

| Substitution | Part of one molecule is replaced by another. | Poor to Moderate | High (stoichiometric byproducts) |

| Elimination | A molecule splits into two smaller ones. | Poor | High (stoichiometric byproducts) |

Strategies to minimize waste focus on catalytic processes. Catalysts can enable more efficient reaction pathways, reduce the need for stoichiometric reagents, and often be recycled and reused, significantly lowering the environmental burden of a synthesis. rsc.org

Solvent choice is a critical aspect of green synthetic design, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.

In the synthesis of related cyclohexenone derivatives, alcohols such as methanol, ethanol, and butanol have been used. google.com While alcohols are more environmentally benign than many chlorinated or aromatic hydrocarbons, the principles of green chemistry encourage the exploration of even safer alternatives. Water is an excellent green solvent for many reactions. Other innovative media include supercritical fluids (like CO2) and ionic liquids, which can offer unique reactivity and simplify product separation, although their own lifecycle impacts must be considered. beilstein-journals.org

Table 3: Classification of Common Solvents in Green Chemistry

| Class | Examples | Characteristics |

|---|---|---|

| Recommended | Water, Ethanol, Methanol, Acetone (B3395972) | Low toxicity, renewable, biodegradable |

| Usable | Toluene, Heptane, Acetonitrile (B52724) | Moderate hazards, should be minimized and recycled |

| Undesirable | Benzene, Chloroform, Dichloromethane | High toxicity, carcinogenicity, environmental persistence |

Reducing energy consumption is another cornerstone of green chemistry. Energy-efficient processes not only reduce costs but also decrease the carbon footprint associated with chemical manufacturing.

One approach to improving energy efficiency is to conduct reactions at ambient temperature and pressure whenever possible. For syntheses requiring heat, such as those for some cyclohexenone derivatives which may be carried out at temperatures between 30°C and 120°C, process optimization is key. google.com The use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at a faster rate or at a lower temperature. researchgate.net Furthermore, alternative energy sources like microwave irradiation can offer rapid and efficient heating, often leading to shorter reaction times and reduced energy usage compared to conventional heating methods. beilstein-journals.org

Emerging Research Directions and Future Perspectives

Development of Novel and Highly Efficient Synthetic Strategies

Future research will likely focus on developing stereoselective and efficient synthetic routes to 1-(3-methylcyclohex-1-en-1-yl)ethan-1-one and its derivatives. Current synthetic methodologies for similar cyclohexenone structures often involve multi-step processes that may lack high stereo- and regioselectivity.

One promising avenue is the application of modern organocatalysis. Asymmetric Michael additions to cyclic enones have been shown to be a powerful tool for creating stereogenic centers. Future work could explore the conjugate addition of a methyl group equivalent to a suitable cyclohexadienone precursor, catalyzed by a chiral amine or phosphine (B1218219) catalyst, to set the stereocenter at the C3 position.

Another area of development could be the use of transition-metal-catalyzed reactions. For instance, a palladium-catalyzed cross-coupling reaction between a 3-methylcyclohex-1-en-1-yl boronic acid derivative and an acetylating agent could provide a direct route to the target molecule. The development of enantioselective variants of such reactions would be a significant advancement.

Furthermore, biocatalytic approaches using engineered enzymes could offer highly selective and environmentally benign synthetic pathways. The use of enzymes such as ene-reductases or lipases could be explored for the asymmetric synthesis of precursors or the direct resolution of racemic mixtures of this compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions. | Development of novel catalysts for conjugate addition. |

| Transition-Metal Catalysis | High efficiency and functional group tolerance. | Design of chiral ligands for stereocontrol. |

| Biocatalysis | High stereoselectivity, green reaction conditions. | Enzyme screening and protein engineering. |

Advanced Spectroscopic Characterization of Isomers and Derivatives

The presence of a stereocenter and a double bond in this compound gives rise to the possibility of multiple isomers. A critical area of future research will be the unambiguous characterization of these isomers and their derivatives using advanced spectroscopic techniques.

While standard techniques like 1H and 13C NMR are fundamental, more advanced methods will be necessary to elucidate subtle stereochemical details. Two-dimensional NMR techniques, such as NOESY and ROESY, will be crucial for determining the relative stereochemistry of the methyl group and the acetyl group. The use of chiral solvating agents or chiral derivatizing agents in NMR spectroscopy could be employed to resolve and assign the absolute configuration of enantiomers.

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful techniques for determining the absolute stereochemistry of chiral molecules in solution. Future studies could involve the measurement of VCD and ECD spectra of the enantiomers of this compound and comparing them with quantum chemical calculations to establish their absolute configurations.

| Spectroscopic Technique | Information Gained | Future Research Application |

| 2D NMR (NOESY/ROESY) | Relative stereochemistry and conformational analysis. | Elucidation of the 3D structure of isomers. |

| Chiral NMR Spectroscopy | Resolution and assignment of enantiomers. | Determination of enantiomeric purity. |

| VCD/ECD Spectroscopy | Absolute configuration of chiral centers. | Unambiguous assignment of stereoisomers. |

Integrated Computational and Experimental Mechanistic Studies

A deep understanding of the reaction mechanisms involving this compound is essential for controlling reactivity and designing new applications. Future research will benefit from an integrated approach that combines experimental kinetic studies with high-level computational modeling.

Density Functional Theory (DFT) calculations can provide valuable insights into the transition state structures and activation energies of reactions involving this compound. mdpi.com For example, computational studies could be used to predict the facial selectivity of nucleophilic additions to the carbonyl group or conjugate additions to the enone system. These theoretical predictions can then be validated through carefully designed experiments.

Mechanistic studies on the Diels-Alder reaction, where this compound could act as a dienophile, would also be of significant interest. ucla.edulibretexts.org Computational modeling could help in understanding the endo/exo selectivity and the influence of the methyl group on the stereochemical outcome of the cycloaddition. youtube.com

The combination of experimental techniques, such as in-situ IR or NMR monitoring, with computational modeling will allow for a detailed mapping of reaction pathways and the identification of key intermediates and transition states.

| Research Area | Computational Method | Experimental Technique |

| Nucleophilic Addition | DFT (Transition State Analysis) | Kinetic Studies, Isotope Labeling |

| Diels-Alder Reaction | DFT (Frontier Molecular Orbital Theory) | Product Ratio Analysis, Stereochemical Determination |

| Reaction Intermediates | Ab initio calculations | In-situ Spectroscopy (IR, NMR) |

Exploration of New Chemical Reactivity Modalities and Applications

The α,β-unsaturated ketone functionality in this compound is a versatile platform for exploring new chemical reactions and potential applications. pressbooks.pub Future research is expected to move beyond simple additions and explore more complex transformations.

One area of interest is the use of this compound in cascade reactions. The enone moiety can participate in a Michael addition, and the resulting enolate can be trapped intramolecularly or intermolecularly to build complex molecular architectures. mdpi.com The development of stereoselective cascade reactions initiated by the conjugate addition to this compound could lead to the synthesis of novel polycyclic compounds.

The photochemical reactivity of α,β-unsaturated ketones is another promising area for exploration. rsc.org Upon irradiation, these compounds can undergo a variety of reactions, including [2+2] cycloadditions and Norrish-type reactions. Investigating the photochemistry of this compound could lead to the discovery of new light-induced transformations and the synthesis of unique molecular structures.

In terms of applications, the biological activity of derivatives of this compound could be a fruitful area of research. Many natural products containing the cyclohexenone core exhibit interesting biological properties. nih.gov Screening a library of derivatives of this compound for activities such as antimicrobial, antifungal, or cytotoxic effects could uncover new therapeutic leads.

| Reactivity Modality | Description | Potential Application |

| Cascade Reactions | A sequence of reactions where the product of one step is the substrate for the next. | Synthesis of complex polycyclic molecules. |

| Photochemistry | Chemical reactions initiated by the absorption of light. | Access to novel molecular scaffolds and functionalizations. |

| Biological Screening | Testing of compounds for their effects on biological systems. | Discovery of new drug candidates. |

Q & A

Basic Questions

Q. What spectroscopic techniques are essential for characterizing 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one, and what key data should researchers prioritize?

- Answer: Electron ionization mass spectrometry (EI-MS) is critical, with the molecular ion peak at m/z 152 (C₁₀H₁₆O) serving as a primary identifier . Infrared (IR) spectroscopy confirms the carbonyl group (stretching vibration ~1700 cm⁻¹). ¹H NMR should resolve the cyclohexene ring's protons (δ 5.5–6.0 ppm for the olefinic proton and δ 1.2–2.5 ppm for methyl groups), while ¹³C NMR identifies the ketone carbon (~210 ppm) and ring carbons. Cross-validation with high-resolution MS (HRMS) ensures molecular formula accuracy .

Q. What laboratory safety protocols are critical when handling this compound?

- Answer: Due to its acute toxicity (Category 4 for oral, dermal, and inhalation routes), use fume hoods, nitrile gloves, and sealed containers. Storage at ≤4°C in amber glass vials minimizes degradation. Spills require neutralization with inert absorbents (e.g., sand) and disposal via certified hazardous waste services. Emergency protocols include eye rinsing with water for 15 minutes and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can contradictions between experimental and theoretical spectral data be resolved for this compound?

- Answer: Discrepancies in EI-MS fragmentation (e.g., unexpected m/z peaks) may stem from isomerization during ionization. Use tandem MS (MS/MS) to map fragmentation pathways or deuterium labeling to trace hydrogen migration. For NMR, variable-temperature experiments (e.g., 298–343 K) can resolve conformational dynamics in the cyclohexene ring, while 2D techniques (COSY, HSQC) clarify coupling networks .

Q. What methodological considerations are vital for successful X-ray crystallographic analysis of this compound?

- Answer: Crystallization via slow evaporation from hexane/ethyl acetate (1:1) at 4°C yields suitable single crystals. Address thermal motion in the methylcyclohexene ring by refining anisotropic displacement parameters. Deposit crystallographic data (e.g., CCDC entries) for peer validation, ensuring bond lengths and angles align with density functional theory (DFT) calculations .

Q. How should researchers design experiments to mitigate organic degradation during prolonged studies?

- Answer: Stabilize solutions by conducting reactions under argon and adding radical scavengers (e.g., 0.1% BHT). Monitor degradation via HPLC with UV detection (λ = 254 nm) or GC-MS. For spectroscopic studies, use freshly distilled solvents and minimize light exposure. Time-resolved FTIR can track ketone stability under varying pH and temperature conditions .

Q. What strategies optimize regioselective functionalization of the cyclohexene ring in this compound?

- Answer: Leverage the ring's electron-deficient double bond for Diels-Alder reactions with electron-rich dienophiles (e.g., maleic anhydride). Catalytic hydrogenation (Pd/C, H₂) selectively reduces the ketone to a secondary alcohol, while epoxidation (mCPBA) targets the cyclohexene moiety. Monitor regiochemistry via NOESY NMR to confirm spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.